molecular formula C12H14N2O2 B7537601 4-(3-Methylbenzoyl)piperazin-2-one

4-(3-Methylbenzoyl)piperazin-2-one

Cat. No. B7537601
M. Wt: 218.25 g/mol
InChI Key: OZWVPNBSROLYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylbenzoyl)piperazin-2-one, commonly known as MBP, is a chemical compound that belongs to the class of piperazinones. It has gained significant attention in recent years due to its potential applications in various scientific fields. MBP is a versatile molecule that can be synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of MBP is not fully understood. However, it has been proposed that MBP binds to the active site of MAO-A and inhibits its activity. This inhibition leads to an increase in the levels of serotonin and norepinephrine, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MBP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. MBP has also been found to have antioxidant and anti-inflammatory effects. In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

MBP has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. MBP has also been found to have low toxicity in animal models. However, there are some limitations to using MBP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the animal model and experimental conditions.

Future Directions

There are several future directions for research on MBP. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to explore its potential applications in treating neurological and psychiatric disorders. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of MBP.

Synthesis Methods

MBP can be synthesized using different methods, including the reaction of 3-methylbenzoyl chloride with piperazine in the presence of a base such as sodium carbonate. Another method involves the reaction of 3-methylbenzoyl isocyanate with piperazine. The yield and purity of MBP can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

MBP has been used in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. MBP has also been found to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that degrades neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have therapeutic effects.

properties

IUPAC Name

4-(3-methylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)12(16)14-6-5-13-11(15)8-14/h2-4,7H,5-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWVPNBSROLYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylbenzoyl)piperazin-2-one

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